![molecular formula C21H16O3 B14219011 1-[(2-Hydroxynaphthalen-1-yl)methyl]naphthalene-2,7-diol CAS No. 827022-19-5](/img/structure/B14219011.png)
1-[(2-Hydroxynaphthalen-1-yl)methyl]naphthalene-2,7-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(2-Hydroxynaphthalen-1-yl)methyl]naphthalene-2,7-diol is an organic compound that belongs to the class of naphthalenes This compound is characterized by the presence of hydroxyl groups at positions 2 and 7 on the naphthalene ring, as well as a hydroxynaphthalen-1-ylmethyl group at position 1
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(2-Hydroxynaphthalen-1-yl)methyl]naphthalene-2,7-diol can be achieved through several methods. One common approach involves the reaction of naphthalen-2-ol Mannich bases with β-aminoacrylonitriles and methyl 3-morpholinoacrylate. This reaction typically takes place under reflux in dimethylformamide (DMF) for one hour, resulting in the formation of benzochromane-2-carbonitriles and 2-[(2-hydroxynaphthalen-1-yl)methyl]-2,3-dihydro-1H-benzo[f]chromene-2-carbonitriles .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis methods mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification techniques.
Chemical Reactions Analysis
Types of Reactions
1-[(2-Hydroxynaphthalen-1-yl)methyl]naphthalene-2,7-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: Electrophilic aromatic substitution reactions can occur at the naphthalene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Reagents like bromine (Br₂) and sulfuric acid (H₂SO₄) are used for electrophilic aromatic substitution reactions.
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Dihydro derivatives.
Substitution: Halogenated naphthalenes and other substituted derivatives.
Scientific Research Applications
1-[(2-Hydroxynaphthalen-1-yl)methyl]naphthalene-2,7-diol has several scientific research applications:
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its bioactive properties.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-[(2-Hydroxynaphthalen-1-yl)methyl]naphthalene-2,7-diol involves its interaction with molecular targets and pathways within biological systems. The hydroxyl groups on the naphthalene ring can form hydrogen bonds with biological macromolecules, influencing their structure and function. Additionally, the compound can undergo redox reactions, affecting cellular redox balance and signaling pathways .
Comparison with Similar Compounds
Similar Compounds
1-[(2-Hydroxynaphthalen-1-yl)methyl]naphthalen-2-ol: Similar structure but lacks the additional hydroxyl group at position 7.
2-[(2-Hydroxy-naphthalen-1-yl)methyl]-2,3-dihydro-1H-benzo[f]chromene-2-carbonitrile: Contains a chromene ring instead of a naphthalene ring.
Uniqueness
1-[(2-Hydroxynaphthalen-1-yl)methyl]naphthalene-2,7-diol is unique due to the presence of multiple hydroxyl groups and the hydroxynaphthalen-1-ylmethyl group, which confer distinct chemical and biological properties. These structural features make it a versatile compound for various applications in research and industry.
Properties
CAS No. |
827022-19-5 |
|---|---|
Molecular Formula |
C21H16O3 |
Molecular Weight |
316.3 g/mol |
IUPAC Name |
1-[(2-hydroxynaphthalen-1-yl)methyl]naphthalene-2,7-diol |
InChI |
InChI=1S/C21H16O3/c22-15-8-5-14-7-10-21(24)19(17(14)11-15)12-18-16-4-2-1-3-13(16)6-9-20(18)23/h1-11,22-24H,12H2 |
InChI Key |
ITXPAGZBOIYYTQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=C2CC3=C(C=CC4=C3C=C(C=C4)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Benzamide, 4-[5-[[(3-hydroxyphenyl)methyl]amino]-3-pyridinyl]-](/img/structure/B14218935.png)
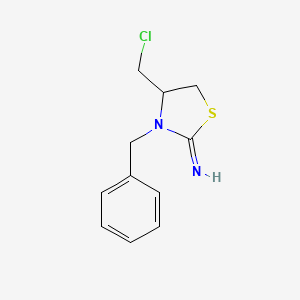

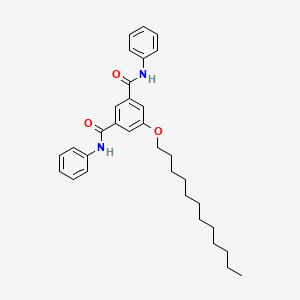
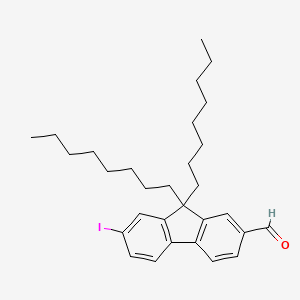
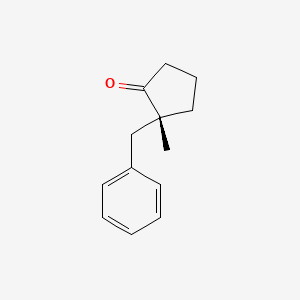
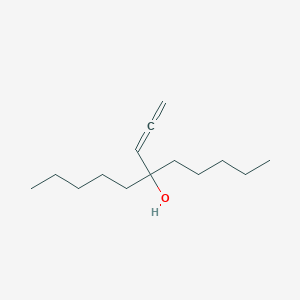
![1-[(4-Bromophenyl)ethynyl]-2-iodobenzene](/img/structure/B14218974.png)
![Methyl 5-(1-aminoethyl)-2-[(methanesulfonyl)amino]benzoate](/img/structure/B14218981.png)
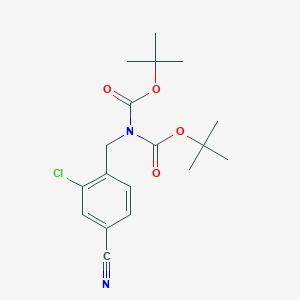

![N-[6-(4-Acetylphenyl)-2-oxo-2H-pyran-3-yl]acetamide](/img/structure/B14218991.png)
![4-{[(Diphenylmethyl)(methyl)phenylsilyl]methyl}morpholine](/img/structure/B14218993.png)
![Benzaldehyde, 3-hydroxy-4-[[4-(trifluoromethoxy)phenyl]methoxy]-](/img/structure/B14219001.png)
